2,4-Difluoro-5-nitropyrimidine
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Overview
Description
2,4-Difluoro-5-nitropyrimidine is a heterocyclic aromatic compound with the molecular formula C₄HF₂N₃O₂ and a molecular weight of 161.07 g/mol It is characterized by the presence of two fluorine atoms and one nitro group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-nitropyrimidine typically involves the fluorination of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloro-5-nitropyrimidine with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile . The reaction is usually carried out at elevated temperatures to facilitate the substitution of chlorine atoms with fluorine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-nitropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Scientific Research Applications
2,4-Difluoro-5-nitropyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-nitropyrimidine is primarily based on its ability to undergo nucleophilic substitution and reduction reactions. The presence of electron-withdrawing fluorine atoms and a nitro group makes the compound highly reactive towards nucleophiles and reducing agents. This reactivity is exploited in various synthetic applications to modify the pyrimidine ring and introduce new functional groups .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-nitropyrimidine: Similar in structure but with chlorine atoms instead of fluorine.
2,4-Difluoro-5-aminopyrimidine: A reduced form of 2,4-Difluoro-5-nitropyrimidine with an amino group instead of a nitro group.
2,4-Difluoropyrimidine: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a nitro group on the pyrimidine ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
2,4-difluoro-5-nitropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF2N3O2/c5-3-2(9(10)11)1-7-4(6)8-3/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBOHPZCGYRPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40858-82-0 |
Source
|
Record name | 2,4-difluoro-5-nitropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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